Hydrolytic Stability Advantage of the Amine Over the Imine Schiff Base Analog
The target compound contains a saturated secondary amine (-NH-CH2-) bridge, in contrast to its closest analog, 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol (CAS 281212-32-6), which contains an imine (-N=CH-) bond. This structural difference results in a fundamental stability differentiation: the amine bridge is resistant to hydrolysis in aqueous media, whereas the imine bond is characteristically labile, reverting to its aldehyde and amine precursors under the same conditions . The imine analog's lower molecular weight (320.14 g/mol) versus the amine (322.15 g/mol) is a direct consequence of this difference in bond saturation, but the practical implication for procurement is the amine's far greater reliability in protic or aqueous experimental systems.
| Evidence Dimension | Chemical stability in aqueous/protic media |
|---|---|
| Target Compound Data | Saturated amine bridge; expected to be stable to hydrolysis. |
| Comparator Or Baseline | 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol (CAS 281212-32-6); Imine bond is hydrolytically labile. |
| Quantified Difference | Not quantifiable as a discrete numeric value; difference is a qualitative class property (stable vs. labile). |
| Conditions | General aqueous or protic solvent conditions. |
Why This Matters
This stability is critical for applications in aqueous biological media or protic solvent-based reactions, ensuring structural integrity throughout the experiment or synthesis.
